2,6-Dibromo-4-isobutylphenol
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Description
2,6-Dibromo-4-isobutylphenol is a chemical compound with the molecular formula C10H12Br2O and a molecular weight of 308.01 . It is a derivative of phenol, where two hydrogen atoms in the phenol are substituted by bromine atoms and one hydrogen atom is substituted by an isobutyl group .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-isobutylphenol is 1S/C10H12Br2O/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 . This indicates that the molecule consists of a phenol ring with two bromine atoms and an isobutyl group attached to it .Mechanism of Action
Target of Action
The primary targets of 2,6-Dibromo-4-isobutylphenol are currently unknown
Mode of Action
It is known that the compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, and at least one ring is substituted with a bromo group .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dibromo-4-isobutylphenol are currently unknown . A related compound, 2,6-dibromo-4-nitrophenol, has been studied and it was found that the biodegradation process of this compound involves various biochemical pathways
Pharmacokinetics
The compound’s molecular weight (30801) and chemical formula (C10H12Br2O) have been reported .
Result of Action
The molecular and cellular effects of 2,6-Dibromo-4-isobutylphenol’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s stability at room temperature in closed containers under normal storage and handling conditions has been reported .
properties
IUPAC Name |
2,6-dibromo-4-(2-methylpropyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYUGNQPRXOOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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